Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate
Overview
Description
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2. It is a member of the imidazo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including tuberculosis and cancer.
Mechanism of Action
Target of Action
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate is a complex organic compound
Mode of Action
It’s suggested that the negatively charged region exists in the o1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .
Biochemical Analysis
Biochemical Properties
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to bind to specific active sites on enzymes, thereby influencing their activity. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency . Additionally, this compound can form complexes with proteins, affecting their structural conformation and function .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates . Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity . This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to certain environmental factors, such as light or extreme pH, can lead to its degradation . Long-term studies have also indicated that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, this compound can induce toxic or adverse effects, including enzyme inhibition, cellular stress, and potential organ damage . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes in these pathways . For example, it may enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, or lipid metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments or tissues . The compound’s distribution can affect its accumulation and activity, influencing its overall efficacy and potential side effects . Additionally, this compound may undergo cellular uptake through active transport mechanisms, further impacting its intracellular concentration and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, metabolic processes, or protein synthesis . The subcellular distribution of this compound can significantly influence its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with ethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced analogs.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.
Major Products Formed
Oxidation: Oxo derivatives of the imidazo[1,5-a]pyridine ring.
Reduction: Reduced analogs with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
- Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate is unique due to its specific substitution pattern and the position of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic properties and potency in various biological assays .
Properties
IUPAC Name |
ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-8-4-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGCVBPYJPJZKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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